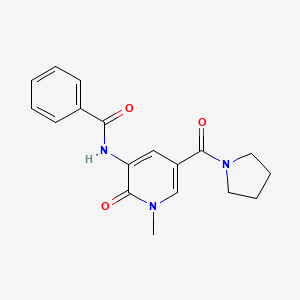

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide

CAS No.: 1207002-43-4

Cat. No.: VC6768447

Molecular Formula: C18H19N3O3

Molecular Weight: 325.368

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207002-43-4 |

|---|---|

| Molecular Formula | C18H19N3O3 |

| Molecular Weight | 325.368 |

| IUPAC Name | N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]benzamide |

| Standard InChI | InChI=1S/C18H19N3O3/c1-20-12-14(17(23)21-9-5-6-10-21)11-15(18(20)24)19-16(22)13-7-3-2-4-8-13/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,19,22) |

| Standard InChI Key | WWORWKITDPCRSM-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=C(C1=O)NC(=O)C2=CC=CC=C2)C(=O)N3CCCC3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]benzamide, reflects its three core components:

-

A 1-methyl-2-oxo-1,2-dihydropyridine ring, which introduces a lactam moiety capable of hydrogen bonding.

-

A pyrrolidine-1-carbonyl group at the 5-position, contributing conformational rigidity and potential hydrophobic interactions.

-

A benzamide substituent at the 3-position, offering aromatic stacking capabilities and metabolic stability.

The molecular formula C₁₈H₁₉N₃O₃ (MW: 325.368 g/mol) and SMILES string CN1C=C(C=C(C1=O)NC(=O)C2=CC=CC=C2)C(=O)N3CCCC3 provide a roadmap for its three-dimensional structure.

Physicochemical Properties

Key identifiers and computed properties are summarized below:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1207002-43-4 | |

| Molecular Formula | C₁₈H₁₉N₃O₃ | |

| Molecular Weight | 325.368 g/mol | |

| InChI Key | WWORWKITDPCRSM-UHFFFAOYSA-N | |

| SMILES | CN1C=C(C=C(C1=O)NC(=O)C2=CC=CC=C2)C(=O)N3CCCC3 | |

| Solubility | Not reported |

The absence of experimental solubility data underscores the need for further physicochemical characterization.

Synthetic Pathways and Methodological Considerations

Proposed Synthesis Strategy

While explicit synthetic details for this compound are unavailable, its structure suggests a multi-step approach involving:

-

Pyridine Ring Functionalization: Introduction of the methyl and oxo groups at positions 1 and 2, respectively, via N-alkylation and oxidation.

-

Pyrrolidine Coupling: Attachment of the pyrrolidine-1-carbonyl group at position 5 using carbodiimide-mediated amide bond formation.

-

Benzamide Installation: Substitution at position 3 via nucleophilic acyl substitution with benzoyl chloride.

This hypothetical route mirrors methods used for analogous dihydropyridine derivatives, where regioselectivity is achieved through protective group strategies.

Analytical Challenges

The compound’s stereoelectronic complexity necessitates advanced analytical techniques for purity assessment:

-

High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.

-

Nuclear Magnetic Resonance (NMR) for structural elucidation, particularly ¹H and ¹³C spectra to resolve dihydropyridine ring dynamics.

-

X-ray Crystallography to determine solid-state conformation, though crystallization may prove challenging due to flexibility.

Biological Activity and Mechanistic Hypotheses

Structure-Activity Relationships (SAR)

The compound’s design incorporates features associated with bioactive molecules:

-

Dihydropyridine Core: Known to interact with L-type calcium channels in cardiovascular agents (e.g., nifedipine).

-

Benzamide Group: Common in protease inhibitors and kinase modulators due to its hydrogen-bonding capacity.

-

Pyrrolidine Carbonyl: Enhances blood-brain barrier permeability in neuroactive compounds.

Anticancer Activity

Pyridine derivatives often exhibit antiproliferative effects by inhibiting topoisomerases or tubulin polymerization. For example, bosutinib (a pyridine-containing tyrosine kinase inhibitor) blocks Bcr-Abl signaling in leukemia. The benzamide group in this compound may similarly interfere with ATP-binding pockets in kinases.

Antimicrobial Properties

The pyrrolidine moiety’s lipophilicity could disrupt bacterial membrane integrity, as seen in linezolid analogs. Additionally, the dihydropyridine ring might inhibit dihydrofolate reductase (DHFR), a target in sulfonamide antibiotics.

Neuromodulatory Effects

Calcium channel modulation by the dihydropyridine scaffold could confer neuroprotective or anticonvulsant activity, analogous to nimodipine’s use in subarachnoid hemorrhage.

Research Gaps and Future Directions

Priority Investigations

-

In Vitro Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, A549) and microbial pathogens (e.g., S. aureus, E. coli).

-

Target Identification: Use affinity chromatography or molecular docking to identify protein targets, focusing on kinases and ion channels.

-

ADMET Profiling: Evaluate absorption, distribution, metabolism, excretion, and toxicity in preclinical models.

Synthetic Optimization

-

Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve yield.

-

Investigate chiral resolution methods if enantiomers exhibit divergent bioactivities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume